4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-
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Overview
Description
4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- typically involves the cyclocondensation of appropriate aldehydes, amines, and mercaptoacetic acid. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles to enhance atom economy, reduce waste, and improve catalyst recovery. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
5-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione: Exhibits antimicrobial and anticancer activities.
2,4-Thiazolidinedione, 5-p-methoxybenzylidene-: Studied for its potential in treating metabolic disorders.
Uniqueness
4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- stands out due to its unique combination of a thiazolidinone ring with fluorinated and methoxy-substituted phenyl and furanyl groups. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H17FN2O4S |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
5-[[5-(3-fluoro-4-methoxyphenyl)furan-2-yl]methylidene]-2-imino-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17FN2O4S/c1-27-15-6-4-14(5-7-15)25-21(26)20(30-22(25)24)12-16-8-10-18(29-16)13-3-9-19(28-2)17(23)11-13/h3-12,24H,1-2H3 |
InChI Key |
GKVFGTSDUJDABC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)OC)F)SC2=N |
Origin of Product |
United States |
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